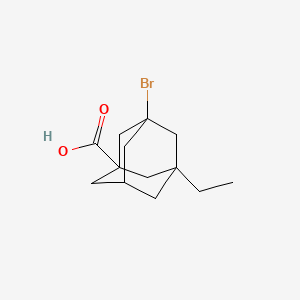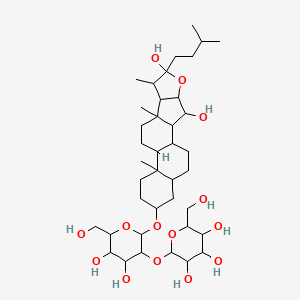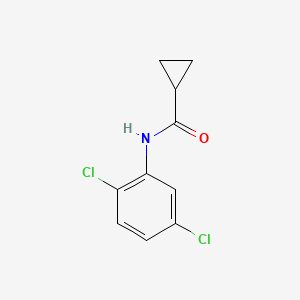![molecular formula C12H18O4 B11938220 3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione CAS No. 61699-63-6](/img/structure/B11938220.png)
3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of catalysts such as zinc, triphenylphosphine, and nickel(II) chloride to facilitate the polycondensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
化学反応の分析
Types of Reactions
3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of novel polymers and materials with unique electronic properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialized dyes and sensors.
作用機序
The mechanism of action of 3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 3,4-BIS(TRIMETHYLSILYL)-3-CYCLOBUTENE-1,2-DIONE
- 3,8-BIS(4-METHOXYBENZYLIDENE)-5-CYCLOOCTENE-1,2-DIONE
- 3,4-BIS(BUTYLAMINO)-3-CYCLOBUTENE-1,2-DIONE
- 3,4-DIPHENYL-3-CYCLOBUTENE-1,2-DIONE
Uniqueness
3,4-BIS{[(1S)-1-METHYLPROPYL]OXY}-3-CYCLOBUTENE-1,2-DIONE is unique due to its specific alkyl substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of specialized polymers and materials with tailored functionalities .
特性
CAS番号 |
61699-63-6 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
3,4-di(butan-2-yloxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H18O4/c1-5-7(3)15-11-9(13)10(14)12(11)16-8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChIキー |
XGNTYPRYQOSCIC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=C(C(=O)C1=O)OC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)

![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)





![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)


